(2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine
Description
(2,3-Dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine is an organic compound that features both an indane and a thiophene moiety The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, while the thiophene ring is a five-membered ring containing sulfur
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c15-14(13-5-2-8-16-13)12-7-6-10-3-1-4-11(10)9-12/h2,5-9,14H,1,3-4,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRPRAHESWVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indane or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,3-Dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The indane and thiophene moieties may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indane Derivatives: Compounds such as indan-1-amine and indan-2-amine share the indane moiety.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene moiety.
Uniqueness
(2,3-Dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine is unique due to the combination of the indane and thiophene moieties, which imparts distinct chemical and biological properties
Biological Activity
(2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine, known by its CAS number 875163-72-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NS
- Molecular Weight : 229.34 g/mol
- Structure : The compound features a dihydroindene moiety linked to a thiophene ring via a methanamine group.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potency as potential anticancer agents. A study highlighted a compound with an IC50 value of 0.08–12.07 mM that effectively inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated human monocytic cell lines. The mechanism appears to involve the inhibition of p38 MAPK signaling pathways, which are crucial in mediating inflammatory responses .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is essential for cell division.
- Cytokine Inhibition : The compound may interfere with the signaling pathways responsible for cytokine production, particularly through MAPK pathways.
- Cell Cycle Arrest : Evidence suggests that it induces G2/M phase arrest in cancer cells, promoting apoptosis through upregulation of pro-apoptotic factors.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
